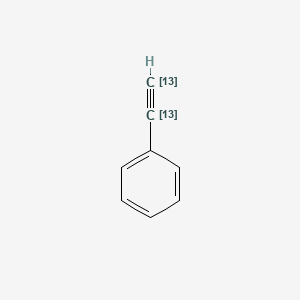
Ethynylbenzene-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethynylbenzene-13C2 can be synthesized through various methods. One common method involves the Sonogashira coupling reaction, where a terminal alkyne (such as Ethynylbenzene) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in an organic solvent like tetrahydrofuran under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound involves the same principles as laboratory synthesis but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethynylbenzene-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield ethylbenzene.
Substitution: It can participate in electrophilic substitution reactions, such as bromination, to form bromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in an organic solvent like carbon tetrachloride.
Major Products:
Oxidation: Benzoic acid.
Reduction: Ethylbenzene.
Substitution: Bromo derivatives of this compound.
Applications De Recherche Scientifique
Ethynylbenzene-13C2 has diverse applications in scientific research:
Biology: Its labeled form allows for tracing and studying metabolic pathways in biological systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of Ethynylbenzene-13C2 involves its interaction with various molecular targets and pathways. In Sonogashira coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the alkyne and the aryl halide . In oxidative reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products .
Comparaison Avec Des Composés Similaires
Ethynylbenzene (Phenylacetylene): The non-labeled analogue of Ethynylbenzene-13C2.
1,4-Diethynylbenzene: A compound with two ethynyl groups attached to a benzene ring.
Styrene: An important industrial compound derived from Ethynylbenzene.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it valuable for tracing and studying reaction mechanisms and metabolic pathways. This isotopic labeling distinguishes it from its non-labeled counterparts and enhances its utility in scientific research .
Propriétés
Formule moléculaire |
C8H6 |
|---|---|
Poids moléculaire |
104.12 g/mol |
Nom IUPAC |
(1,2-13C2)ethynylbenzene |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1,2+1 |
Clé InChI |
UEXCJVNBTNXOEH-ZDOIIHCHSA-N |
SMILES isomérique |
[13CH]#[13C]C1=CC=CC=C1 |
SMILES canonique |
C#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)
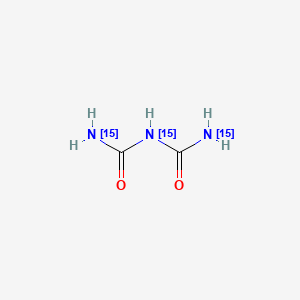

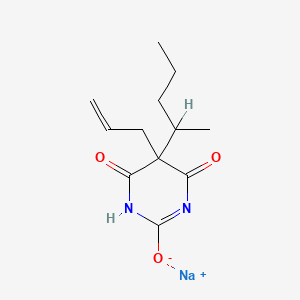

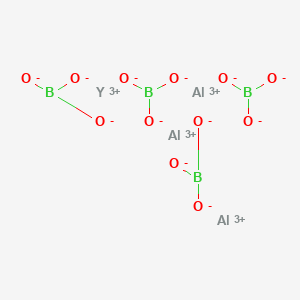

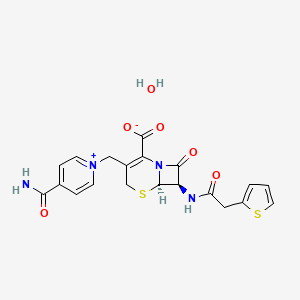

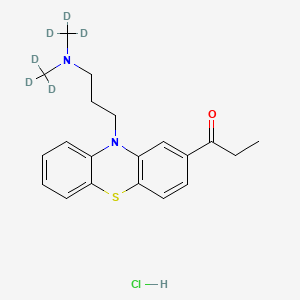


![9H-fluoren-9-ylmethyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12057674.png)
